
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom bonded to two aromatic rings, one substituted with a chlorine atom and the other with a methoxy group, along with a 2-methylpropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the 2-methylpropyl and 4-chlorophenyl groups.
4-Chlorophenylboronic Acid: Similar structure but lacks the 2-methylpropyl and 4-methoxyphenyl groups.
Uniqueness
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to its combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the aromatic rings provides a balance of electronic effects that can be advantageous in certain synthetic applications.
Eigenschaften
CAS-Nummer |
90179-59-2 |
|---|---|
Molekularformel |
C17H20BClO2 |
Molekulargewicht |
302.6 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(4-methoxyphenyl)-(2-methylpropoxy)borane |
InChI |
InChI=1S/C17H20BClO2/c1-13(2)12-21-18(14-4-8-16(19)9-5-14)15-6-10-17(20-3)11-7-15/h4-11,13H,12H2,1-3H3 |
InChI-Schlüssel |
DTWDNGKDOFPEHK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
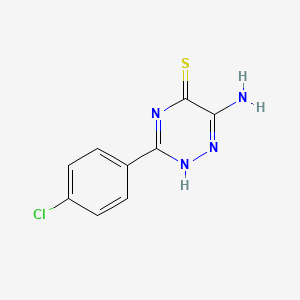
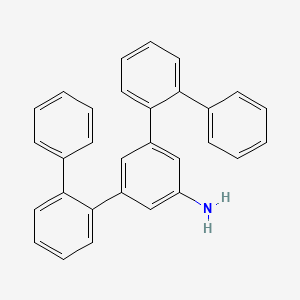
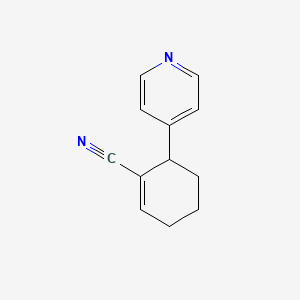
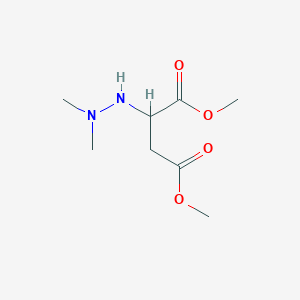
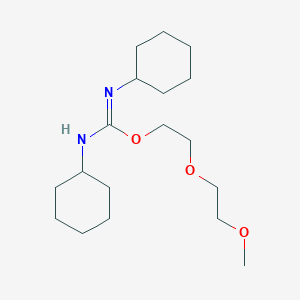
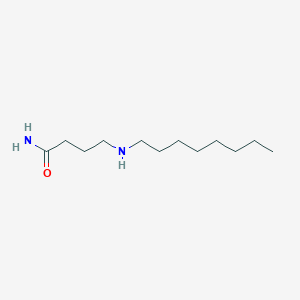
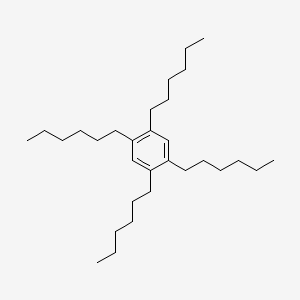
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
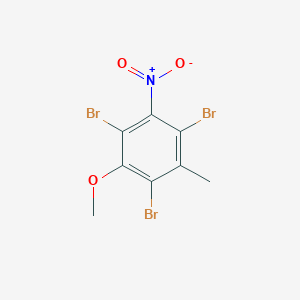
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)

